molecular formula C26H25BrN2O5 B12145503 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one

Cat. No.: B12145503
M. Wt: 525.4 g/mol
InChI Key: JSMASYKJPOYTQQ-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining a benzo[d]furan moiety, a bromophenyl group, and a morpholine-substituted pyrrolinone ring, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]furan-2-ylcarbonyl intermediate, followed by the introduction of the bromophenyl group through a halogenation reaction. The final steps involve the formation of the pyrrolinone ring and the attachment of the morpholine group under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as solvent choice, temperature control, and catalyst selection, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators, contributing to the understanding of biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]furan moiety may facilitate binding to hydrophobic pockets, while the bromophenyl group can participate in halogen bonding. The morpholine group may enhance solubility and bioavailability, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d]furan-2-ylcarbonyl)-5-phenyl-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.

Uniqueness

The presence of the bromophenyl group in 4-(Benzo[d]furan-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(3-morpholin-4-yl propyl)-3-pyrrolin-2-one distinguishes it from similar compounds, potentially enhancing its reactivity and enabling unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H25BrN2O5

Molecular Weight

525.4 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25BrN2O5/c27-19-7-3-6-18(15-19)23-22(24(30)21-16-17-5-1-2-8-20(17)34-21)25(31)26(32)29(23)10-4-9-28-11-13-33-14-12-28/h1-3,5-8,15-16,23,31H,4,9-14H2

InChI Key

JSMASYKJPOYTQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)Br

Origin of Product

United States

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